

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of Cyclopropanes

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Compound of Interest

Compound Name: 1-Cyclopropylpropan-2-ol

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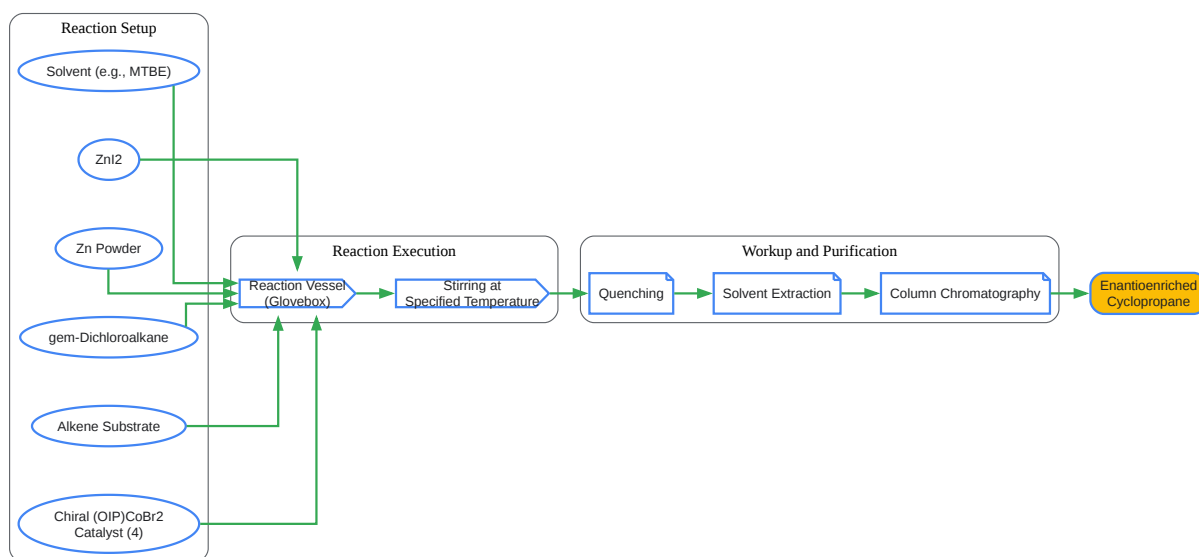
For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a valuable structural component in medicinal chemistry, offering unique conformational constraints and metabolic stability to drug candidates. The enantioselective synthesis of these three-membered rings is therefore of paramount importance. This document provides detailed application notes and experimental protocols for several robust and widely used methods for the catalytic asymmetric synthesis of cyclopropanes, catering to a range of substrates and synthetic strategies.

Cobalt-Catalyzed Asymmetric Cyclopropanation with Non-Stabilized Carbenes from gem-Dichloroalkanes

This protocol offers a significant advantage by avoiding the use of potentially hazardous diazo compounds. It is particularly effective for the synthesis of cyclopropanes derived from non-stabilized carbenes. The reaction utilizes a chiral cobalt catalyst to achieve high enantioselectivity with a variety of alkenes.

Logical Workflow for Cobalt-Catalyzed Asymmetric Cyclopropanation



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Caption: General workflow for cobalt-catalyzed asymmetric cyclopropanation.

Experimental Protocol

This protocol is adapted from Berger, K. E., et al., J. Am. Chem. Soc. 2023, 145, 9441–9447.^[1]
^[2]^[3]

Materials:

- Chiral (OIP)CoBr₂ catalyst (4)
- Alkene (1.0 equiv)
- gem-Dichloroalkane (1.5 equiv)
- Zinc powder (<10 micron, activated) (3.0 equiv)
- Zinc iodide (ZnI₂) (1.0 equiv)
- Methyl tert-butyl ether (MTBE)

Procedure:

- Inside a nitrogen-filled glovebox, add the (OIP)CoBr₂ catalyst (0.05 equiv, 5 mol%), activated zinc powder, and ZnI₂ to an oven-dried vial equipped with a stir bar.
- Add the desired alkene and gem-dichloroalkane to the vial.
- Add MTBE to achieve the desired concentration (typically 0.1 M with respect to the alkene).
- Seal the vial and stir the reaction mixture at the specified temperature (e.g., 23 °C) for the indicated time (typically 24-48 hours).
- Upon completion, remove the vial from the glovebox and quench the reaction by adding a saturated aqueous solution of NH₄Cl.
- Extract the mixture with diethyl ether or ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.
- Determine the enantiomeric excess by chiral HPLC or SFC analysis.

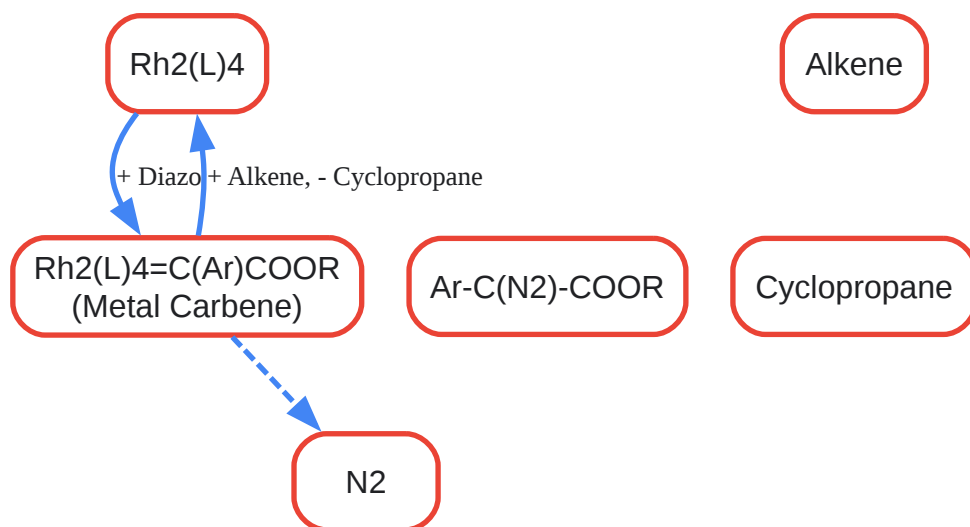
Quantitative Data Summary

Entry	Alkene	gem-Dichloroalkane	Yield (%)	ee (%)
1	Styrene	2,2-dichloropropane	85	98
2	4-Methylstyrene	2,2-dichloropropane	88	98
3	4-Chlorostyrene	2,2-dichloropropane	82	97
4	1,1-Diphenylethylene	CH ₂ Cl ₂	75	95
5	(Z)-1-Phenylpropene	2,2-dichloropropane	65	92

Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation with Aryldiazoacetates

Dirhodium(II) tetracarboxylate complexes are highly efficient catalysts for the asymmetric cyclopropanation of olefins with donor-acceptor diazo compounds. The choice of the chiral ligand on the dirhodium catalyst is crucial for achieving high enantioselectivity.

Catalytic Cycle for Dirhodium(II)-Catalyzed Cyclopropanation



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Caption: Simplified catalytic cycle for dirhodium-catalyzed cyclopropanation.

Experimental Protocol

This protocol is a general procedure based on studies by Davies and co-workers.^{[4][5][6]}

Materials:

- Dirhodium(II) catalyst (e.g., $\text{Rh}_2(\text{S-DOSP})_4$) (0.1-1 mol%)
- Alkene (5.0 equiv)
- Aryldiazoacetate (1.0 equiv)
- Dichloromethane (CH_2Cl_2) or Hexanes

Procedure:

- To a solution of the dirhodium(II) catalyst in the chosen solvent, add the alkene.
- Add a solution of the aryldiazoacetate in the same solvent to the reaction mixture via syringe pump over a specified period (e.g., 4 hours) at a controlled temperature (e.g., 25 °C).
- Stir the reaction mixture for an additional period after the addition is complete.

- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary

Entry	Catalyst	Alkene	Aryldiazo acetate	Yield (%)	dr	ee (%)
1	Rh2(S-DOSP)4	Styrene	Methyl phenyldiazoacetate	95	>95:5	98
2	Rh2(S-DOSP)4	1-Hexene	Methyl phenyldiazoacetate	85	>95:5	94
3	Rh2(S-PTAD)4	Styrene	Methyl o-tolyldiazoacetate	92	>95:5	96
4	Rh2(R-BNP)4	Styrene	Methyl 3-methoxyphenyldiazoacetate	88	>95:5	90

Ru(II)-Pheox-Catalyzed Asymmetric Cyclopropanation

Ruthenium(II)-Pheox complexes are versatile catalysts for the asymmetric cyclopropanation of a wide range of olefins, including electron-deficient ones, with diazoacetates.^{[7][8][9][10]} This method provides access to optically active cyclopropane derivatives with high yields and excellent stereocontrol.^[10]

Experimental Protocol

This protocol is adapted from the work of Iwasa and co-workers.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Ru(II)-Pheox catalyst (1-5 mol%)
- Olefin (1.2-5.0 equiv)
- Diazoacetate (e.g., succinimidyl diazoacetate) (1.0 equiv)
- Solvent (e.g., CH₂Cl₂ or toluene)

Procedure:

- Dissolve the Ru(II)-Pheox catalyst and the olefin in the solvent in a reaction flask under an inert atmosphere.
- Add a solution of the diazoacetate in the same solvent to the reaction mixture dropwise or via syringe pump over a period of time at the specified temperature (e.g., 0 °C to room temperature).
- Stir the mixture until the diazo compound is completely consumed (monitored by TLC).
- Remove the solvent under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the cyclopropane product.
- Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods (NMR, HPLC).

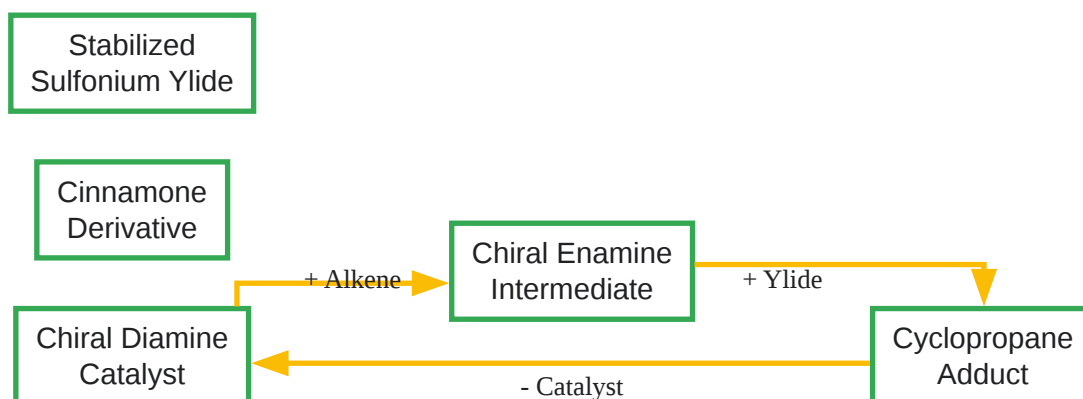
Quantitative Data Summary

Entry	Olefin	Diazo Compound	Yield (%)	dr	ee (%)
1	Styrene	Succinimidyl diazoacetate	98	>99:1	99
2	1-Octene	Succinimidyl diazoacetate	95	98:2	98
3	Acrylonitrile	Ethyl diazoacetate	85	95:5	96
4	Methyl acrylate	Ethyl diazoacetate	90	97:3	97

Organocatalytic Asymmetric Cyclopropanation with Stabilized Sulfonium Ylides

This method utilizes a chiral organic molecule, such as a diamine derivative, as the catalyst, avoiding the use of transition metals. It is particularly effective for the reaction of electron-deficient alkenes with stabilized sulfur ylides.

Proposed Mechanism for Organocatalytic Cyclopropanation



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Caption: Simplified pathway for organocatalytic asymmetric cyclopropanation.

Experimental Protocol

This protocol is based on the work of Feng and co-workers.[\[12\]](#)

Materials:

- Chiral diamine catalyst (e.g., 1h in the original paper) (10 mol%)
- Cinnamone derivative (1.0 equiv)
- Stabilized sulfonium ylide (1.2 equiv)
- Solvent (e.g., Toluene)
- Base (e.g., K₂CO₃)

Procedure:

- To a mixture of the cinnamone derivative and the chiral diamine catalyst in the solvent, add the base.
- Add the stabilized sulfonium ylide to the mixture.
- Stir the reaction at the specified temperature (e.g., room temperature) for the required time.
- Monitor the reaction progress by TLC.
- After completion, quench the reaction and perform a standard aqueous workup.
- Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
- Purify the crude product by flash column chromatography.
- Determine the diastereoselectivity and enantioselectivity of the product.

Quantitative Data Summary

Entry	Cinnamone Derivative	Stabilized Sulfonium Ylide	Yield (%)	dr	ee (%)
1	Chalcone	Dimethylsulfonium-2-oxopropylide	68	>95:5	93
2	4'-Methylchalcone	Dimethylsulfonium-2-oxopropylide	65	>95:5	91
3	4'-Chlorochalcone	Dimethylsulfonium-2-oxopropylide	62	>95:5	90
4	Chalcone	Dimethylsulfonium-2-ethoxy-2-oxoethylide	55	>95:5	85

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